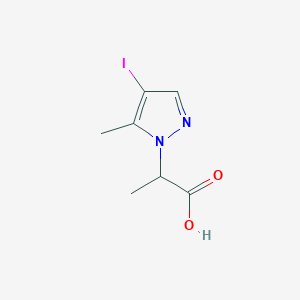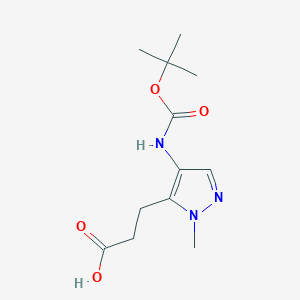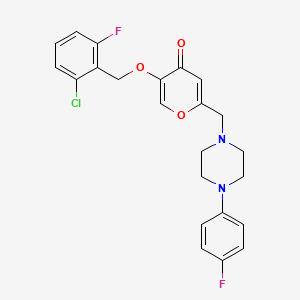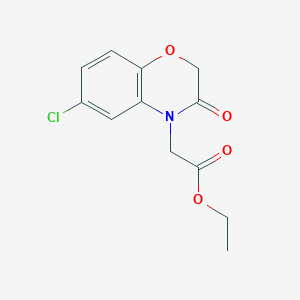![molecular formula C22H25N3O3 B2454682 5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide CAS No. 896356-19-7](/img/structure/B2454682.png)
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide” is a quinazoline derivative . Quinazoline derivatives have been studied for their potential as chitin synthase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been carried out in several steps, starting from the reaction between 1-methylquinazoline-2,4 (1H,3H)-dione and ethyl chloroacetate to yield the ethyl acetate derivative . This ester was hydrolyzed to the corresponding carboxylic acid derivative that was then utilized to couple several amino acids getting the final designed compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include esterification, hydrolysis, and amide coupling . The exact reactions would depend on the specific conditions and reagents used.Applications De Recherche Scientifique
Analgesic and Anti-inflammatory Properties Quinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. For example, a series of 3-(4-ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones demonstrated notable analgesic and anti-inflammatory activities, with certain compounds emerging as more potent than standard reference drugs. These findings suggest the potential of quinazolinone derivatives in the treatment of pain and inflammation (Alagarsamy et al., 2008).
Anticonvulsant Activity Another area of application is in the development of anticonvulsant agents. Derivatives of 3H-quinazolin-4-one have shown promising anticonvulsant activity at low doses. This research indicates the potential for quinazolinone derivatives to be developed into new therapeutic agents for the management of seizures (El-Helby & Wahab, 2003).
Antimicrobial and Antitubercular Activities Quinazolin-4-ones linked with thiazole hybrids have been identified with significant antibacterial action, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. Some compounds displayed better antibacterial activity than standard drugs, highlighting their potential as new antitubercular agents (Nagaladinne et al., 2020).
Antihistaminic Agents Research into 4-(3-ethylphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed significant in vivo H1-antihistaminic activity, with some compounds offering protection from histamine-induced bronchospasm. This suggests the potential for developing new classes of H1-antihistamines based on quinazolinone derivatives (Alagarsamy et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16-9-11-17(12-10-16)13-14-23-20(26)8-4-5-15-25-21(27)18-6-2-3-7-19(18)24-22(25)28/h2-3,6-7,9-12H,4-5,8,13-15H2,1H3,(H,23,26)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRIPGQMLDBJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)


![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-5-bromonicotinamide](/img/structure/B2454606.png)



![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)


![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)
